3-benzoyl-6-nitro-2H-chromen-2-one
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Overview
Description
“3-benzoyl-6-nitro-2H-chromen-2-one” is a chemical compound with the molecular formula C16H9NO5 . It is a derivative of coumarin, a type of organic compound that is often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “3-benzoyl-6-nitro-2H-chromen-2-one” consists of a benzoyl group (C6H5CO-) and a nitro group (NO2) attached to a chromen-2-one core . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
- Antitumor Evaluation : Some of these compounds showed promising antitumor activity against liver carcinoma (HEPG2-1) cells. Notably, pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity .
- Research Findings : The kinetics of base hydrolysis of 6-nitrocoumarin and its carboxylic acid derivative were investigated in water-methanol and water-acetone mixtures .
- Results : The cytotoxicity data help evaluate the potential of 3-(2-bromoacetyl)-2H-chromen-2-one and related derivatives .
Antitumor Activity
Hydrolysis Kinetics
Cytotoxicity Screening
Chemical Structure and Properties
Future Directions
properties
IUPAC Name |
3-benzoyl-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO5/c18-15(10-4-2-1-3-5-10)13-9-11-8-12(17(20)21)6-7-14(11)22-16(13)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUZACPHSNNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzoyl-6-nitro-2H-chromen-2-one |
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